R-(+)-Cotinine

Neuroscience Nicotinic Receptor Pharmacology Electrophysiology

R-(+)-Cotinine is the pure (R)-enantiomer essential for stereoselective investigations where generic substitution with S-(−)-cotinine or the racemate is scientifically invalid. This compound exhibits significantly faster clearance than its antipode in rat PK models and serves as a specific tool for α7 nAChR sensitization at 1.0 μM with no off-target activity across >70 pharmacologic targets. It is the definitive reference standard for chiral LC-MS/MS method validation and alkaloid interconversion studies in tobacco aerosol formation. Procure enantiopure R-(+)-cotinine to ensure reproducible, stereochemically-defined experimental outcomes.

Molecular Formula C10H12N2O
Molecular Weight 176.219
CAS No. 32162-64-4; 486-56-6
Cat. No. B2413280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-(+)-Cotinine
CAS32162-64-4; 486-56-6
Molecular FormulaC10H12N2O
Molecular Weight176.219
Structural Identifiers
SMILESCN1C(CCC1=O)C2=CN=CC=C2
InChIInChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1
InChIKeyUIKROCXWUNQSPJ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





R-(+)-Cotinine CAS 32162-64-4: Chiral Nicotine Metabolite for Stereoselective Research Applications


R-(+)-Cotinine (CAS 32162-64-4; synonym: (+)-Cotinine) is the R-enantiomer of cotinine, the primary oxidative metabolite of nicotine [1]. Cotinine itself has a half-life approximately 10-fold longer than nicotine (15–19 h versus 2–3 h) [2]. Unlike the more abundant S-(−)-cotinine enantiomer, R-(+)-cotinine is the less prevalent stereoisomer found in biological systems, derived from the minor (R)-nicotine component present in tobacco [3].

Why R-(+)-Cotinine Cannot Be Substituted by S-(−)-Cotinine or Racemic Mixtures


Generic substitution of R-(+)-cotinine with S-(−)-cotinine, the racemate, or nicotine itself is not scientifically valid due to three well-documented factors. First, R-(+)- and S-(−)-cotinine exhibit stereoselective metabolic disposition: in rabbits, biotransformation pathways of cotinine, but not nicotine, are influenced by stereochemistry [1]. Second, in vivo pharmacokinetic studies in rats demonstrate that the clearance rate of S-cotinine is lower than that of its antipode following subcutaneous administration of racemic nicotine [2]. Third, during aerosol formation in tobacco products, high temperatures favor the (R)-enantiomer of several chiral alkaloids, indicating that enantiomeric composition is not static and can be altered by processing conditions [3]. Consequently, experimental outcomes obtained with S-(−)-cotinine or racemic cotinine cannot be directly extrapolated to R-(+)-cotinine, and procurement of the specific enantiomer is essential for reproducible stereoselective investigations.

R-(+)-Cotinine Product-Specific Quantitative Evidence: Head-to-Head Comparative Data


R-(+)-Cotinine vs. S-(−)-Cotinine: Equivalent Enhancement of α7 nAChR Acetylcholine-Evoked Currents in Human Receptors

In electrophysiological studies using human α7 nicotinic acetylcholine receptors (nAChRs) expressed in Xenopus oocytes, R-(+)-cotinine at a concentration of 1.0 μM produced a significant increase in the current evoked by a low concentration of acetylcholine. S-(−)-cotinine tested under identical conditions produced the same effect [1].

Neuroscience Nicotinic Receptor Pharmacology Electrophysiology

R-(+)-Cotinine Plus Donepezil vs. Donepezil Alone: Cognitive Enhancement in Novel Object Recognition (NOR) Model

In a spontaneous novel object recognition (NOR) procedure in rodents, neither R-(+)-cotinine nor S-(−)-cotinine improved recognition memory when administered alone. However, when R-(+)-cotinine was coadministered with the Alzheimer's disease therapeutic agent donepezil, NOR performance was significantly enhanced compared to donepezil alone. S-(−)-cotinine plus donepezil produced the same enhancement [1].

Cognitive Pharmacology Alzheimer's Disease Behavioral Neuroscience

R-(+)-Cotinine vs. S-(−)-Cotinine: Stereoselective Clearance Rates in Rat Pharmacokinetics

Following subcutaneous injection of racemic (R,S)-nicotine in rats, the clearance rate of S-cotinine was found to be lower than that of R-cotinine. Specifically, S-cotinine exhibited slower elimination, resulting in higher systemic exposure [1].

Pharmacokinetics Drug Metabolism Stereochemistry

R-(+)-Cotinine vs. Nicotine: Pharmacological Target Profiling Across >70 Receptors and Enzymes

In an extensive profiling screen covering more than 70 neurotransmitter receptors, transporters, ion channels, and enzymes, both R-(+)-cotinine and S-(−)-cotinine were found to be relatively inactive across a wide range of potential pharmacologic targets [1].

Pharmacological Screening Receptor Pharmacology Off-Target Profiling

R-(+)-Cotinine vs. S-(−)-Cotinine: Species-Dependent Stereoselective Metabolism

In rabbits, the biotransformation pathways of cotinine are influenced by stereochemistry, whereas nicotine metabolism is not stereoselective in this species. Fractional conversions of both nicotine enantiomers to cotinine were approximately 50% [1]. Additionally, in guinea pigs, R-(+)-nicotine is selectively N-methylated to form R-(+)-cotinine, a metabolic pathway absent in other species such as hamsters and rabbits [2].

Xenobiotic Metabolism Species Differences Toxicology

R-(+)-Cotinine Procurement Application Scenarios: Research and Industrial Use Cases


Stereoselective Pharmacokinetic and Toxicokinetic Studies

R-(+)-cotinine is required for studies investigating stereoselective disposition and clearance. The evidence demonstrates that R-(+)-cotinine exhibits faster clearance than S-(−)-cotinine in rat pharmacokinetic models following racemic nicotine administration [1]. Procurement of the pure R-enantiomer is essential for accurate quantification of enantiomer-specific exposure, half-life determination, and toxicokinetic modeling where stereochemical identity influences outcome.

α7 Nicotinic Acetylcholine Receptor Sensitization Research

R-(+)-cotinine serves as a specific tool for investigating the α7 nAChR sensitization mechanism, a previously uncharacterized pharmacological action. At 1.0 μM, R-(+)-cotinine significantly enhances acetylcholine-evoked currents at human α7 nAChRs expressed in Xenopus oocytes [2]. Importantly, the compound lacks significant agonistic or antagonistic activity across more than 70 pharmacologic targets, providing a clean experimental tool for isolating α7-mediated effects without confounding receptor activation.

Adjunctive Cognitive Pharmacology in Alzheimer's Disease Models

R-(+)-cotinine is suitable for studies evaluating adjunctive cognitive enhancement with cholinergic therapeutics. When coadministered with donepezil, R-(+)-cotinine significantly enhances novel object recognition (NOR) performance in rodents, whereas neither enantiomer is effective alone [2]. This procognitive effect is blocked by methyllycaconitine and dihydro-β-erythroidine, confirming mediation through both α7 and α4β2 nAChRs [2].

Analytical Method Development and Chiral Reference Standards

R-(+)-cotinine is a critical reference standard for developing and validating chiral separation methods. Recent chiral LC-MS/MS methods achieving baseline separation of nicotine and cotinine enantiomers with a limit of quantitation of 0.5 μg/L [1] require authentic R-(+)-cotinine for calibration and method validation. Additionally, studies of alkaloid interconversion during aerosol formation in tobacco products have identified that high temperatures favor the (R)-enantiomer of several chiral alkaloids [3], necessitating enantiopure R-(+)-cotinine as a reference for accurate quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for R-(+)-Cotinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.